molecular formula C45H91N3O5 B12688435 N,N'-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate CAS No. 84215-58-7

N,N'-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate

Cat. No.: B12688435
CAS No.: 84215-58-7
M. Wt: 754.2 g/mol
InChI Key: CUIZQOCISKHXDI-UHFFFAOYSA-N
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Description

N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate is a chemical compound with the molecular formula C45H91N3O5 and a molecular weight of 754.22114 g/mol . This compound is known for its unique structure, which includes a hydroxypropyl group, an imino group, and two stearamide groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate involves several steps. The primary synthetic route includes the reaction of diethylene triamine with stearic acid to form the diethylene distearamide intermediate. This intermediate is then reacted with 3-chloropropanol to introduce the hydroxypropyl group, followed by acetylation to obtain the monoacetate form. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The imino group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. The stearamide groups contribute to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its cellular uptake .

Comparison with Similar Compounds

N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate can be compared with similar compounds such as:

The uniqueness of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

84215-58-7

Molecular Formula

C45H91N3O5

Molecular Weight

754.2 g/mol

IUPAC Name

acetic acid;N-[2-[3-hydroxypropyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C43H87N3O3.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)44-36-39-46(38-33-41-47)40-37-45-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h47H,3-41H2,1-2H3,(H,44,48)(H,45,49);1H3,(H,3,4)

InChI Key

CUIZQOCISKHXDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCCO)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O

Origin of Product

United States

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